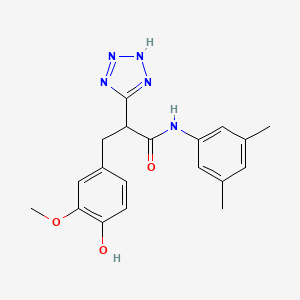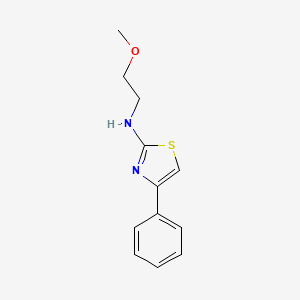![molecular formula C18H27N3O B3141796 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one CAS No. 484025-92-5](/img/structure/B3141796.png)
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one
Descripción general
Descripción
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one is a chemical compound with the molecular formula C18H27N3O and a molecular weight of 301.43 g/mol.
Métodos De Preparación
The synthesis of 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one involves several steps. One common synthetic route includes the reaction of 7-methyl-1H-quinolin-2-one with 3-diethylaminopropylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one can be compared with other similar compounds, such as:
3-(Diethylamino)propylamine: This compound is a diamine with similar structural features but lacks the quinolinone moiety.
3-(Dimethylamino)-1-propylamine: Another diamine with a different alkyl substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[[3-(diethylamino)propylamino]methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)10-6-9-19-13-16-12-15-8-7-14(3)11-17(15)20-18(16)22/h7-8,11-12,19H,4-6,9-10,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZPDRSDQSJGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC2=C(C=C(C=C2)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)




